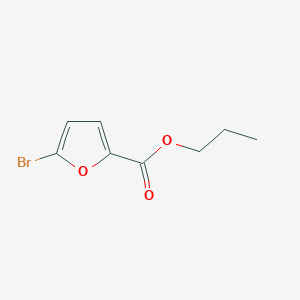![molecular formula C12H10N4O6 B14316094 Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate CAS No. 110242-48-3](/img/structure/B14316094.png)
Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate is a chemical compound known for its unique structure and reactivity. It contains an azido group, a nitrophenyl group, and a propanedioate moiety, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate typically involves the reaction of dimethyl propanedioate with 4-nitrobenzyl azide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF or DMSO.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of substituted azides.
Reduction: Formation of amino derivatives.
Oxidation: Formation of nitrene intermediates.
科学研究应用
Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate involves its reactivity with nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with other molecules .
相似化合物的比较
Similar Compounds
- Dimethyl 2-[azido-(4-nitrophenyl)methylidene]propanedioate
- Dimethyl 1,3-propanedioate
- 4-Nitrobenzyl azide
Uniqueness
Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate is unique due to its combination of azido and nitrophenyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
110242-48-3 |
|---|---|
分子式 |
C12H10N4O6 |
分子量 |
306.23 g/mol |
IUPAC 名称 |
dimethyl 2-[azido-(4-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H10N4O6/c1-21-11(17)9(12(18)22-2)10(14-15-13)7-3-5-8(6-4-7)16(19)20/h3-6H,1-2H3 |
InChI 键 |
WJQGASFSSUNSAO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])N=[N+]=[N-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)
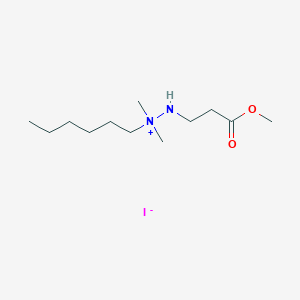

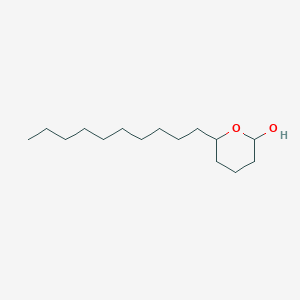
![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)
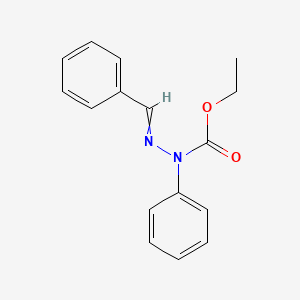

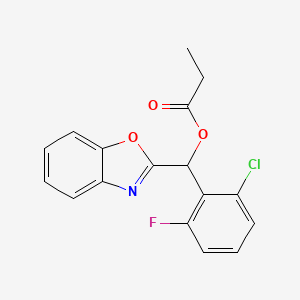
dimethylsilane](/img/structure/B14316059.png)
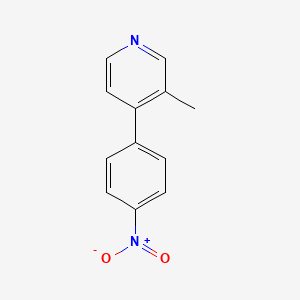
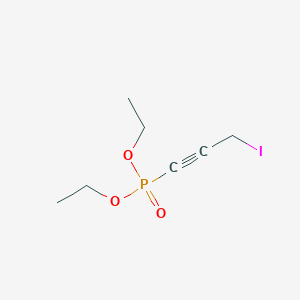
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
